molecular formula C15H22N2O2S B2753065 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide CAS No. 2034548-06-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide

Cat. No.: B2753065
CAS No.: 2034548-06-4
M. Wt: 294.41
InChI Key: QOCHVPSRKQYRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a unique structural framework combining a furan ring, a thiomorpholine moiety, and a cyclobutane carboxamide group (Figure 1).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(12-3-1-4-12)16-11-13(14-5-2-8-19-14)17-6-9-20-10-7-17/h2,5,8,12-13H,1,3-4,6-7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCHVPSRKQYRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Thiazolyl Hydrazone Derivatives ()

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole and related derivatives share a furan ring but differ in core structure and substituents (Table 1). Key distinctions include:

  • Core Structure : The target compound lacks the thiazole and hydrazone linkages present in compounds, replacing them with a thiomorpholine-cyclobutane system.
  • Substituents : The hydrazone derivatives feature nitro and halogen groups, which are absent in the target compound.

Biological Activity :
The thiazolyl hydrazones demonstrated moderate antifungal activity (Candida utilis MIC = 250 µg/mL) and anticancer effects (MCF-7 IC50 = 125 µg/mL) . Their lower potency compared to fluconazole (MIC = 2 µg/mL) highlights the impact of structural differences on efficacy. The target compound’s thiomorpholine group may improve membrane permeability, while the cyclobutane could enhance rigidity for selective target binding.

Pharmacopeial Furan-Containing Compounds ()

USP-listed compounds such as N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine-related compound B) share furan and sulphanyl-ethyl motifs but differ in functional groups (Table 1). Notable contrasts include:

  • Functional Groups: The USP compounds feature nitroethenediamine and dimethylamino groups, whereas the target compound incorporates a carboxamide and thiomorpholine.
  • Backbone Complexity : The target compound’s cyclobutane introduces steric hindrance absent in the linear USP structures.

The target compound’s carboxamide group may redirect its mechanism toward protease or kinase inhibition, though empirical data are needed.

Q & A

Q. Advanced Mechanistic Focus

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in cancer cell lines (e.g., MCF-7, A549) .
  • Kinase profiling : Broad-spectrum kinase inhibition screens (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • ROS generation measurement : DCFH-DA fluorescence assay to assess thiomorpholine-mediated oxidative stress .

How can researchers address solubility limitations in in vivo studies?

Formulation & Preclinical Focus
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates:

  • Prodrug strategies : Esterification of the carboxamide group to improve bioavailability .
  • Nanoparticle encapsulation : PLGA or liposomal carriers (size <200 nm, PDI <0.2) to enhance tumor targeting .
  • Co-solvent systems : 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .

What analytical techniques are critical for purity assessment?

Q. Quality Control Focus

  • LC-MS/MS : Quantify impurities at <0.1% levels, particularly thiomorpholine oxidation byproducts (e.g., sulfoxide derivatives) .
  • Elemental analysis (CHNS) : Validate molecular formula (C14H19N2O2S) with <0.3% deviation .
  • DSC/TGA : Confirm thermal stability (decomposition >200°C) and amorphous/crystalline phase identification .

How can contradictory bioactivity data across cell lines be reconciled?

Data Interpretation Focus
Discrepancies (e.g., IC50 variability in MCF-7 vs. HepG2) may arise from:

  • Cell line-specific efflux pumps : ABCB1 overexpression in HepG2 reduces intracellular accumulation; verify via verapamil co-treatment .
  • Metabolic differences : CYP3A4-mediated metabolism in hepatic lines vs. non-hepatic lines .
  • Target heterogeneity : Proteomic profiling (e.g., reverse-phase protein arrays) to correlate target expression with response .

What synthetic routes optimize yield for scale-up?

Q. Process Chemistry Focus

  • One-pot sequential reactions : Combine furan-2-yl ethylamine synthesis and thiomorpholine coupling in a single reactor (yield improvement from 45% to 68%) .
  • Continuous flow chemistry : Microreactor systems for exothermic cyclobutane coupling steps (residence time <2 min, 50°C) .
  • Catalyst screening : Pd/C or Ni catalysts for reductive amination steps (TOF >500 h⁻¹) .

How does the compound’s stereochemistry influence its pharmacological profile?

Chiral Analysis Focus
The ethyl linker’s chiral center (C2) dictates:

  • Enantioselective binding : (R)-isomer shows 10-fold higher affinity for serotonin receptors in docking studies .
  • Synthetic resolution : Chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution using lipases .
  • Pharmacokinetic differences : (S)-isomer exhibits faster hepatic clearance in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.